4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride
Overview
Description
“4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride” is a chemical compound . It is also known as MPBP. This compound has potential implications in various fields.
Molecular Structure Analysis
The molecular formula of “this compound” is C16H25BrClNO . The average mass is 362.733 Da and the monoisotopic mass is 361.080811 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not explicitly mentioned in the search results .Scientific Research Applications
Pharmacological Properties and Clinical Applications
Penehyclidine hydrochloride (PHC), a compound structurally related to the requested chemical, showcases a wide range of clinical applications due to its pharmacological properties. It is used primarily as an anticholinergic drug, serving as a reversal agent in cases of organic phosphorus poisoning and as a preanesthetic medication. It exhibits protective effects on multiple organs, including the heart, lungs, brain, kidneys, intestines, and liver. This highlights the extensive value of PHC in clinical settings, and further research is recommended to explore these beneficial properties in detail (Wang, Gao, & Ma, 2018).
Synthetic Routes and Industrial Production
The synthetic routes of vandetanib, a compound closely related to the requested chemical, have been reviewed to identify the most suitable methods for its industrial production. Analyzing and summarizing various synthetic routes revealed that certain intermediates offer higher yields and commercial value, suggesting the potential for efficient large-scale manufacturing (Mi, 2015).
Treatment of Respiratory Conditions
PHC, due to its anticholinergic properties, may play a significant role in the treatment of chronic obstructive pulmonary disease (COPD). It attenuates Toll-like receptors, contributing to its potential as a bronchodilator in managing obstructive airway diseases. The ability to mitigate the effects of muscarinic receptors on Toll-like receptors positions PHC as a promising candidate for future COPD treatments (Xiao, Liao, & Tong, 2012).
Potential Anticancer Agent
Hydroxychavicol, a primary constituent of Piper betle leaves and structurally akin to the requested chemical, has shown antiproliferative activity against various cancer cell lines. It's suggested that Hydroxychavicol modulates several cellular pathways, indicating its potential as an anticancer agent. Future research should focus on exploring the combination of Hydroxychavicol with other anticancer drugs and its bioavailability and tissue selectivity in animal models (Mohamad, Rahman, & Sheikh Abdul Kadir, 2022).
Properties
IUPAC Name |
4-[[2-bromo-4-(2-methylbutan-2-yl)phenoxy]methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-4-17(2,3)14-5-6-16(15(18)11-14)20-12-13-7-9-19-10-8-13;/h5-6,11,13,19H,4,7-10,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCPVCNISPLQHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-10-6 | |
Record name | Piperidine, 4-[[2-bromo-4-(1,1-dimethylpropyl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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